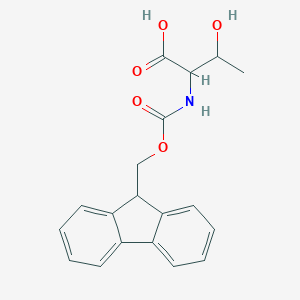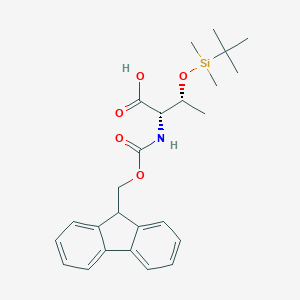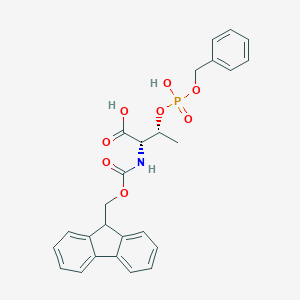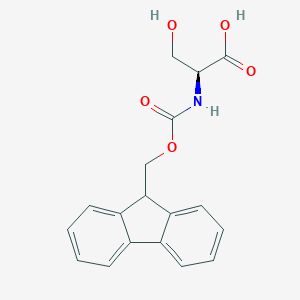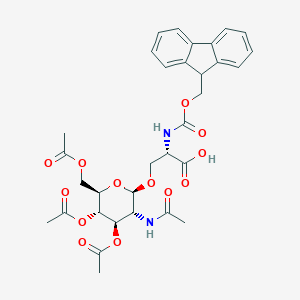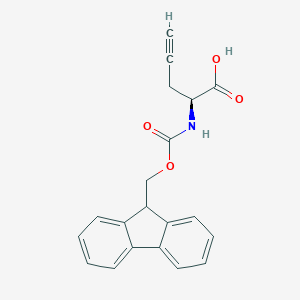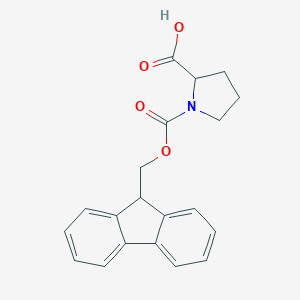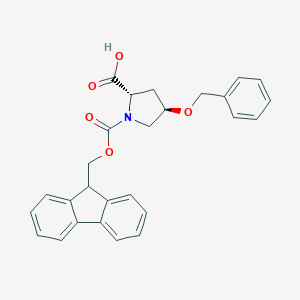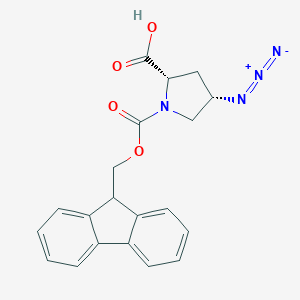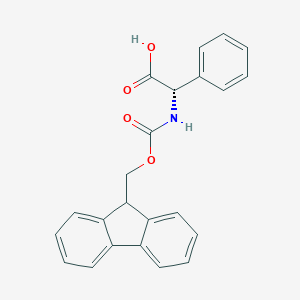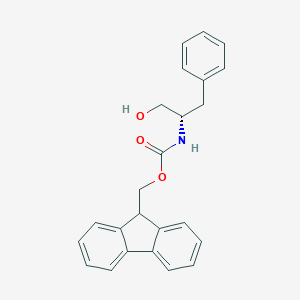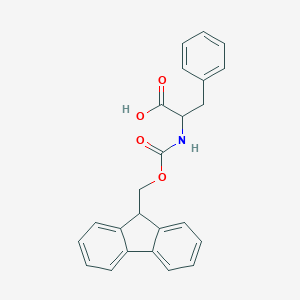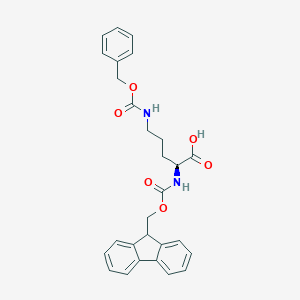
Fmoc-L-isoleucine
Overview
Description
Fmoc-L-isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group of isoleucine during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-Ile-OH, also known as Fmoc-L-isoleucine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Ile-OH is the amine group of isoleucine, which it protects during the peptide assembly process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group from further reactions. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Ile-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the stepwise elongation of the peptide chain by enabling the controlled addition of isoleucine at specific positions .
Result of Action
The primary result of Fmoc-Ile-OH’s action is the successful synthesis of peptides with isoleucine residues at desired positions . By protecting the amine group during synthesis, Fmoc-Ile-OH allows for the controlled addition of isoleucine, facilitating the creation of complex peptide structures .
Action Environment
The action of Fmoc-Ile-OH is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base . Additionally, the stability of Fmoc-Ile-OH can be affected by temperature and pH. It is typically stored at a temperature between 2-8°C . The specific conditions under which Fmoc-Ile-OH is used can significantly impact its efficacy in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-L-isoleucine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the process of peptide synthesis . The Fmoc group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and is rapidly removed by base . This allows for selective deprotection and subsequent coupling reactions during peptide assembly .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis. It is likely transported to the site of protein synthesis where it is used in the formation of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-isoleucine is typically synthesized by reacting L-isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to the amino group of isoleucine, forming this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger
Properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-DJJJIMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315561 | |
| Record name | N-Fmoc-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-23-6 | |
| Record name | N-Fmoc-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fmoc-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of self-assembled structures does Fmoc-Ile-OH form, and how do these structures change under different conditions?
A1: [] Fmoc-Ile-OH exhibits interesting morphology depending on concentration and temperature. At room temperature, it forms fiber-like structures at both low and high concentrations. Interestingly, upon heating, it transitions to form tube-like structures at lower concentrations while maintaining the fiber-like morphology at higher concentrations. This suggests that temperature plays a crucial role in dictating the final assembled structure of Fmoc-Ile-OH.
Q2: Besides Fmoc-Ile-OH, were other Fmoc-protected amino acids studied, and how do their self-assembling properties compare?
A2: [] Yes, the researchers investigated the self-assembly of other Fmoc-protected aliphatic amino acids, including Fmoc-alanine (Fmoc-Ala-OH), Fmoc-leucine (Fmoc-Leu-OH), and Fmoc-valine (Fmoc-Val-OH). Each displayed distinct self-assembly behaviors under varying conditions, highlighting the influence of the amino acid side chain on the final morphology. For example, Fmoc-Ala-OH consistently formed flower-like structures, while Fmoc-Leu-OH formed flowers at room temperature that transitioned to tubes upon heating. These findings emphasize the structural diversity achievable by simply modifying the amino acid component.
Q3: What future research directions are suggested for these self-assembling Fmoc-amino acids?
A4: [] The authors suggest further characterization of the self-assembled structures using advanced microscopy and spectroscopy techniques. This will help elucidate the specific interactions driving the self-assembly process. Furthermore, exploring the potential applications of these self-assembled structures, perhaps as scaffolds for tissue engineering or in drug delivery systems, represents an exciting future direction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


